Adrenomedullin (13-52) (human)

GPCR pharmacology receptor selectivity adrenomedullin receptor subtypes

Adrenomedullin (13-52) (human) [hADM-(13-52)] is a 40-amino acid peptide fragment derived from the full-length 52-residue human adrenomedullin (ADM) sequence. It retains a single intramolecular disulfide bridge and acts as a high-affinity agonist at adrenomedullin receptors, including AM1 and AM2 receptors, which are heterodimers of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs).

Molecular Formula C31H39FN6O2
Molecular Weight 546.7 g/mol
Cat. No. B15598935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenomedullin (13-52) (human)
Molecular FormulaC31H39FN6O2
Molecular Weight546.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H39FN6O2/c1-40-28-4-2-3-25(32)24(28)18-38-17-22(9-11-27(38)19-5-6-19)34-31(39)20-7-10-26-23(15-20)30(36-35-26)21-8-12-29-33-13-14-37(29)16-21/h2-4,8,12-14,16,19-20,22-23,26-27,30,35-36H,5-7,9-11,15,17-18H2,1H3,(H,34,39)
InChIKeyXJOVNCGUQXEANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Adrenomedullin (13-52) (human): A Truncated 40-Amino Acid Vasoactive Peptide with Defined Receptor Pharmacology


Adrenomedullin (13-52) (human) [hADM-(13-52)] is a 40-amino acid peptide fragment derived from the full-length 52-residue human adrenomedullin (ADM) sequence. It retains a single intramolecular disulfide bridge and acts as a high-affinity agonist at adrenomedullin receptors, including AM1 and AM2 receptors, which are heterodimers of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs) [1]. This fragment lacks the N-terminal 1–12 sequence of the parent peptide but maintains endothelium-dependent vasodilator activity and inhibitory effects on angiotensin II- and endothelin-1-mediated responses in vascular preparations .

Why Adrenomedullin (13-52) (human) Cannot Be Substituted with Full-Length ADM or Other Fragments


Adrenomedullin fragments are not functionally interchangeable. The N-terminal 1–12 sequence of full-length ADM(1–52) is dispensable for certain activities (e.g., pulmonary vasodilation and inhibition of aldosterone secretion), but its presence or absence significantly alters binding kinetics, cAMP coupling efficiency, and receptor subtype selectivity [1]. ADM(1–12) alone exhibits no vasodilator or antisecretagogue activity [2]. The C-terminal fragment ADM(13–52) retains key biological functions of the parent peptide but with distinct pharmacological parameters—including reduced cAMP coupling efficiency compared to full-length ADM [3] and different susceptibility to vasoconstriction mechanisms [4]. These differences preclude generic substitution in experimental systems.

Quantitative Differentiation Evidence: Adrenomedullin (13-52) (human) vs. Comparators


AM1 vs. AM2 Receptor Binding Affinity: Adrenomedullin (13-52) (human) Displays Distinct pIC50 Values Across Receptor Subtypes

Adrenomedullin (13-52) (human) exhibits a measurable difference in binding affinity between AM1 and AM2 receptors. At rat AM1 receptors, it functions as a full agonist with a pIC50 range of 8.7–9.3 (corresponding to IC50 values of approximately 0.5–2.0 nM). At mouse AM2 receptors, the pIC50 is 8.2 (corresponding to an IC50 of approximately 6.3 nM) [1]. This represents an approximately 3- to 12-fold higher affinity for AM1 compared to AM2, depending on the specific endpoint within the reported range.

GPCR pharmacology receptor selectivity adrenomedullin receptor subtypes

cAMP Accumulation Potency: Adrenomedullin (13-52) (human) Exhibits Reduced Signaling Efficiency vs. Full-Length ADM(1–52) in SK-N-MC Cells

In human neuroblastoma SK-N-MC cells, hADM(13–52) stimulates cAMP accumulation with an EC50 of 51.3 ± 9.0 nM, compared to 18.1 ± 2.6 nM for full-length hADM(1–52) and 0.40 ± 0.05 nM for hCGRP-I [1]. This represents an approximately 2.8-fold reduction in potency relative to the parent peptide and a >100-fold reduction relative to CGRP. In the same system, hADM(13–52) inhibited [125I]hCGRP-I binding with an IC50 of 3.45 ± 0.54 nM, versus 2.11 ± 0.26 nM for hADM(1–52) [1].

cAMP signaling functional assay peptide truncation effects

Microvascular Vasodilator Activity: Adrenomedullin (13-52) (human) is 17- to 20-Fold Less Potent than CGRP in Hamster and Rat Microvasculature

In hamster cheek pouch arterioles, hADM(13–52) produced dose-dependent vasodilation with an ED50 of 14 pmol, compared to 0.71 pmol for human α-CGRP—a 20-fold difference in potency [1]. In rat skin microvasculature measured by 133Xe clearance, hADM(13–52) exhibited an ED50 of 27 pmol versus 1.6 pmol for CGRP, representing a 17-fold potency difference [1]. The submaximal blood flow increase evoked by hADM(13–52) was significantly inhibited by the CGRP1 receptor antagonist CGRP8-37 (P<0.05, n=6) [1].

microvascular physiology vasodilation CGRP receptor pharmacology

Radioligand Binding: [125I]hADM(13-52) Identifies Heterogeneous Adrenomedullin Receptor Populations with Kd of 0.3–0.6 nM

[125I]human adrenomedullin-(13-52) binds to an apparent single population of sites with high affinity in rat tissue homogenates, with Kd values of 0.3–0.6 nM across brain, lung, and vas deferens [1]. Maximal binding capacity (Bmax) varies substantially by tissue: 73 fmol/mg protein (brain), 1760 fmol/mg protein (lung), and 144 fmol/mg protein (vas deferens) [1]. Competition-binding experiments reveal heterogeneous receptor populations, with hADM(1–52) and hADM(13–52) competition curves best fitted to a two-site model, and a subset of specific binding sites resistant to hADM(22–52) and hCGRP(8–37) [1].

receptor binding radioligand tissue distribution

Pulmonary Vasodilation Mechanism-Specificity: ADM(13-52) Activity is 10-Fold Reduced Under KCl-Induced vs. Receptor-Mediated Tone

In the isolated blood-perfused rat lung, hADM(13–52) produced dose-dependent reductions in pulmonary arterial pressure when tone was elevated by U-46619 (thromboxane A2 mimic), with activity comparable to full-length ADM(1–52) at similar doses [1]. However, when pulmonary vasomotor tone was increased to the same level using KCl (voltage-dependent depolarization), the pulmonary vasodilator activity of ADM(13–52) was decreased 10-fold [1]. ADM(1–12) had no activity under any condition tested [1].

pulmonary vascular bed mechanism-dependent vasodilation receptor-mediated contraction

Aldosterone Secretion Inhibition: ADM(13-52) and ADM(1-52) Exhibit Comparable Antisecretagogue Activity Reversed by ADM(22-52)

In dispersed human adrenocortical cells, both hADM(1–52) and hADM(13–52) concentration-dependently inhibited angiotensin II-stimulated aldosterone secretion, whereas fragments 1–12, 15–22, and 16–31 were ineffective [1]. Autoradiography confirmed that [125I]ADM(1–52) binding sites in the zona glomerulosa were displaced by cold ADM(1–52), ADM(13–52), and ADM(22–52), but not by ADM(1–12) or other fragments [1]. The aldosterone antisecretagogue actions of both ADM(1–52) and ADM(13–52) were counteracted by ADM(22–52) in a concentration-dependent manner [1].

adrenocortical function aldosterone regulation peptide fragment pharmacology

Application Scenarios for Adrenomedullin (13-52) (human): Evidence-Based Selection Criteria


GPCR Pharmacological Profiling: Differentiating AM1 vs. AM2 Receptor-Mediated Responses

Researchers requiring selective engagement of adrenomedullin receptor subtypes should consider ADM(13–52) (human) based on its quantifiably distinct pIC50 values at AM1 (8.7–9.3) and AM2 (8.2) receptors [1]. This 3- to 12-fold affinity difference, derived from standardized receptor binding assays, enables experimental discrimination between AM1- and AM2-mediated signaling pathways in heterologous expression systems or native tissues where receptor subtype composition is a variable of interest. The availability of validated pIC50 data across species (rat AM1, mouse AM2) supports cross-species comparative pharmacology studies [1].

Radioligand Binding and Receptor Autoradiography Studies in Lung and Brain Tissues

[125I]hADM(13–52) is a validated radioligand for mapping adrenomedullin receptor distribution, with well-characterized binding parameters: Kd = 0.3–0.6 nM and tissue-specific Bmax values ranging from 73 fmol/mg (brain) to 1760 fmol/mg (lung) [2]. Lung tissue provides the highest specific binding signal, making it the preferred target for competition binding screens and autoradiographic localization studies. The ability of this radioligand to identify heterogeneous receptor populations—including sites resistant to ADM(22–52) and CGRP(8–37)—makes it uniquely suited for discovering novel adrenomedullin receptor subtypes or splice variants [2].

Structure-Activity Relationship (SAR) Studies of Adrenomedullin Pharmacophores

ADM(13–52) (human) retains full biological activity in pulmonary vasodilation and aldosterone secretion inhibition despite deletion of the N-terminal 1–12 sequence, whereas ADM(1–12) is completely inactive [3][4]. This functional preservation coupled with the 2.8-fold reduction in cAMP coupling efficiency relative to full-length ADM(1–52) [5] makes ADM(13–52) an essential reference compound for SAR programs investigating the structural determinants of ADM receptor binding versus signaling efficacy. Researchers can use this fragment to isolate the contribution of the C-terminal pharmacophore from N-terminal modulatory elements.

Microcirculation and Pulmonary Vascular Physiology: Mechanism-Specific Vasodilation Studies

Investigators studying endothelium-dependent versus endothelium-independent vascular responses should employ ADM(13–52) (human) as a mechanistically informative vasodilator probe. Its 10-fold reduction in activity under KCl-induced (voltage-dependent) tone versus U-46619-induced (receptor-mediated) tone provides a functional signature that distinguishes ADM-mediated responses from those of non-selective vasodilators [3]. Additionally, the 17- to 20-fold lower potency of ADM(13–52) relative to CGRP in microvascular beds [6] enables controlled, titratable vasodilation in experimental preparations where excessive CGRP-mediated effects would confound interpretation.

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